molecular formula C11H7F3N2O B1317711 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one CAS No. 125903-84-6

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B1317711
CAS No.: 125903-84-6
M. Wt: 240.18 g/mol
InChI Key: LZFFMRSTLMMQPT-UHFFFAOYSA-N
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Description

The compound “2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one” is a pyrimidinone derivative with a trifluoromethyl group attached to the phenyl ring . Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to form stable compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidinone ring attached to a phenyl ring with a trifluoromethyl group. The trifluoromethyl group is known to significantly influence the electronic properties of the molecule due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. For instance, it might undergo reactions typical for pyrimidinones and trifluoromethylated compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its stability and influence its reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 3,6-disubstituted 2-(methylthio)-4-(trifluoromethyl)-3,4-dihydropyrimidin-4-ols were synthesized and evaluated for their acetylcholinesterase inhibitory activity. These compounds, showcasing a variety of substituents, demonstrated activity with IC50 values in the lower micromolar range, indicating potential for Alzheimer's disease treatment. The compound 4-trifluoromethyl-6-(4-fluorophenyl)-3-methyl-2-methylthio-3,4-dihydropyrimidin-4-ol showed the best inhibitory activity. Molecular docking studies revealed that the acetylcholinesterase enzyme accommodates this compound in its catalytic site through π–π stacking interactions and hydrogen bonds, suggesting its potential as a lead compound for further development (Silva et al., 2017).

Inhibitors of Gene Expression

Research into the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a transcription inhibitor mediated by NF-kappaB and AP-1, aimed at improving oral bioavailability. Modifications to the pyrimidine portion led to the identification of compounds with comparable activity to the original molecule, enhancing understanding of the crucial structural elements for activity. This study contributes to the development of new therapeutic agents targeting gene expression (Palanki et al., 2000).

Synthesis of New Derivatives

An efficient synthesis of new 3,4-dihydropyrimidin-2-ones incorporating a phenyl moiety at C-5 and C-6 was reported, utilizing TMSCl and Co(OAc)2.4H2O as catalysts. This work highlights the versatility of dihydropyrimidin-2-ones as scaffolds for generating compounds with potential applications in various fields, including drug discovery and materials science (Kefayati et al., 2009).

Antimicrobial and Anti-inflammatory Agents

A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds showed promising results in the Carrageenan-induced rat paw edema assay and against various bacteria and fungi, indicating their potential as novel therapeutic agents (Aggarwal et al., 2014).

Synthesis Techniques and Catalysts

Studies on the Biginelli reaction catalyzed by ionic liquids under solvent-free conditions for synthesizing 3,4-dihydropyrimidin-2(1H)-ones demonstrated high yields and provided insights into more sustainable and efficient synthesis methods (Peng & Deng, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use it only in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Its unique structure could make it useful for a variety of applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)10-15-5-4-9(17)16-10/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFFMRSTLMMQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562970
Record name 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125903-84-6
Record name 2-[3-(Trifluoromethyl)phenyl]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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